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molecular formula C13H18O5 B8289075 Ethyl 3-methoxy-4-(2-methoxyethoxy)benzoate

Ethyl 3-methoxy-4-(2-methoxyethoxy)benzoate

Cat. No. B8289075
M. Wt: 254.28 g/mol
InChI Key: NTKAKVNYAUAMNM-UHFFFAOYSA-N
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Patent
US06184225B2

Procedure details

A mixture of ethyl 4-hydroxy-3-methoxybenzoate (9.8 g, 50mmol), 2-bromoethyl methyl ether (8.46 ml, 90 mmol) and potassium carbonate (12.42 g, 90 mmol) in acetone (60 ml) was heated at reflux for 30 hours. The mixture was allowed to cool and the solids removed by filtration. The volatiles were removed from the filtrate by evaporation and the residue triturated with hexane to give ethyl 3-methoxy-4-(2-methoxyethoxy)benzoate (11.3 g, 89%) as a white solid.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
8.46 mL
Type
reactant
Reaction Step One
Quantity
12.42 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=1[O:13][CH3:14].[CH3:15][O:16][CH2:17][CH2:18]Br.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:14][O:13][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:2]=1[O:1][CH2:18][CH2:17][O:16][CH3:15])[C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)OCC)C=C1)OC
Name
Quantity
8.46 mL
Type
reactant
Smiles
COCCBr
Name
Quantity
12.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 hours
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solids removed by filtration
CUSTOM
Type
CUSTOM
Details
The volatiles were removed from the filtrate by evaporation
CUSTOM
Type
CUSTOM
Details
the residue triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)OCC)C=CC1OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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